molecular formula C20H21FN2O4 B11015227 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11015227
M. Wt: 372.4 g/mol
InChI Key: ZEOJJWOTIVCQBX-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl group linked via an ethyl chain to a 5-fluoroindole moiety. The fluorine atom at the indole's 5-position and the ethyl linker are critical structural features that influence its physicochemical and biological properties.

Properties

Molecular Formula

C20H21FN2O4

Molecular Weight

372.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H21FN2O4/c1-25-17-8-13(9-18(26-2)19(17)27-3)20(24)22-7-6-12-11-23-16-5-4-14(21)10-15(12)16/h4-5,8-11,23H,6-7H2,1-3H3,(H,22,24)

InChI Key

ZEOJJWOTIVCQBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation of 5-Fluoroindole

A widely adopted method involves Friedel-Crafts alkylation to introduce the ethylamine side chain at the indole C3 position:

  • Reagents : 5-Fluoroindole, acrylonitrile, boron trifluoride diethyl etherate (BF₃·Et₂O).

  • Conditions : 0°C to room temperature, 12–24 hours in dichloromethane (DCM).

  • Intermediate : 3-(2-Cyanoethyl)-5-fluoro-1H-indole.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine.

Yield : 65–78% after purification via flash chromatography (silica gel, ethyl acetate/hexanes).

Fischer Indole Synthesis

For de novo indole ring construction:

  • Phenylhydrazine Derivative : 4-Fluorophenylhydrazine hydrochloride.

  • Ketone : 4-Oxopentanenitrile (for ethylamine side chain incorporation).

  • Conditions : Reflux in acetic acid (120°C, 6 hours).

  • Post-Synthesis Modification : Nitrile reduction as above.

Advantage : Avoids regioselectivity issues associated with Friedel-Crafts alkylation.

Synthesis of 3,4,5-Trimethoxybenzoyl Donor

Direct Carboxylic Acid Utilization

3,4,5-Trimethoxybenzoic acid is commercially available. Key quality checks include:

  • Purity : ≥98% (HPLC).

  • Activation : Converted to acyl chloride (SOCl₂, reflux) or used in situ with coupling reagents.

Amide Bond Formation: Core Reaction

HATU-Mediated Coupling (Method A)

Protocol :

  • Reagents :

    • 5-Fluoro-1H-indole-3-ethylamine (1.0 equiv).

    • 3,4,5-Trimethoxybenzoic acid (1.2 equiv).

    • HATU (1.5 equiv), DIPEA (3.0 equiv).

  • Solvent : Anhydrous DMF (2 mL/mmol).

  • Conditions : Stir at room temperature for 12–16 hours.

  • Workup : Dilute with H₂O, extract with DCM (3×), dry (Na₂SO₄), concentrate.

  • Purification : Reverse-phase chromatography (C18 column, acetonitrile/H₂O + 0.1% TFA).

Yield : 72–85%.
Characterization :

  • LCMS : m/z 386 [M+H]⁺.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.15 (s, 1H, indole NH), 8.64 (d, J = 7.5 Hz, 1H), 7.60–7.50 (m, 2H), 3.77 (s, 9H, OCH₃).

EDCl/HOBt Coupling (Method B)

Alternative for Scale-Up :

  • Reagents : EDCl (1.3 equiv), HOBt (1.3 equiv), DIPEA (2.5 equiv).

  • Solvent : DCM or THF.

  • Conditions : 0°C to room temperature, 6–8 hours.

  • Yield : 68–75% with comparable purity to Method A.

Challenges and Optimization

Indole NH Protection

The indole NH (pKa ~17) can compete in amidation. Solutions:

  • Temporary Protection : Boc₂O in THF (quench with TFA post-reaction).

  • Increased Coupling Reagent Stoichiometry : HATU (2.0 equiv) ensures complete activation.

Solvent Selection

  • DMF vs. DCM : DMF enhances solubility but complicates removal; DCM requires prolonged reaction times.

Comparative Data Table: Method Efficiency

ParameterMethod A (HATU)Method B (EDCl/HOBt)
Yield (%)72–8568–75
Reaction Time (h)12–166–8
Purity (HPLC, %)≥95≥92
ScalabilityModerateHigh
Cost IndexHighLow

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under certain conditions, potentially leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.

    Substitution: The methoxy groups on the benzamide ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinone derivatives.

    Reduction: Products may include amine derivatives.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy, such as cancer or neurological disorders.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets, potentially modulating their activity. The benzamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 3,4,5-trimethoxybenzamide core but differ in substituents and side chains:

Compound Name Key Substituents Melting Point (°C) Biological Activity (if reported) Evidence ID
Target Compound : N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide 5-fluoroindole, ethyl linker Not reported Inferred anticancer/antioxidant potential N/A
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a) Furan, acrylamide linker 222–224 Cytotoxic (HepG2 cells)
N-((1Z)-3-(2-(3-(4-chlorophenyl)-acryloyl)hydrazinyl)-1-(furan-2-yl)-... (6a) 4-chlorophenyl, hydrazinyl linker 209–211 Cytotoxic (HepG2 cells, IC50 not specified)
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) Trihydroxybenzamide, 4-hydroxyphenyl ethyl Not reported Potent antioxidant (IC50 DPPH: 22.8 μM)
N-((1R,3s,5S)-9-(2-((2-chlorophenyl)amino)... (ML339) Bicyclic amine, chlorophenyl Not reported CXCR6 antagonism
Key Observations:
  • Fluorine vs.
  • Linker Flexibility : The ethyl linker in the target compound provides conformational flexibility, unlike rigid acrylamide or hydrazine linkers in analogues (4a, 6a), which could affect target binding .
  • Methoxy vs. Hydroxy Groups : The trimethoxybenzamide core in the target compound reduces polarity compared to THHEB’s trihydroxybenzamide, likely decreasing antioxidant activity but increasing metabolic stability .

Physicochemical Properties

  • However, this remains speculative due to a lack of direct data.
  • Spectral Data: IR: Expected NH stretches (~3200–3278 cm⁻¹) and C=O peaks (~1638–1667 cm⁻¹), similar to analogues in and . NMR: The 5-fluoroindole’s protons would exhibit downfield shifts compared to non-fluorinated indoles due to electron-withdrawing effects. For example, the indole C3 proton may appear near δ 7.8–8.0 ppm, as seen in related fluorinated aromatics .

Biological Activity

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole moiety substituted with a fluorine atom and a trimethoxybenzamide group. Its structural formula can be represented as follows:

C16H18FN3O3\text{C}_{16}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{3}
PropertyValue
Molecular Weight319.33 g/mol
SolubilitySoluble in DMSO
Melting PointNot Available

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The mechanism appears to involve the disruption of cellular integrity and interference with metabolic pathways associated with cancer cell proliferation.

Case Study: A549 Cell Line

In an experimental setup, treatment with the compound at concentrations of 100 µM resulted in a reduction of cell viability by approximately 35%. This was comparable to the effects observed with standard chemotherapeutic agents such as cisplatin.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, demonstrating potential as an antimicrobial agent.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings indicate that this compound may serve as a scaffold for developing new antimicrobial therapies.

The biological activity of this compound is attributed to its ability to modulate various signaling pathways involved in cell survival and proliferation. The presence of the indole structure is crucial for its interaction with biological targets, potentially influencing pathways such as:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with the cell cycle progression, particularly at the G1/S phase transition.
  • Metabolic Regulation : Alteration of glucose metabolism in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with the formation of the indole and benzamide moieties, followed by coupling reactions. Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to avoid decomposition of thermally sensitive intermediates.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates.
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation.
    Yield optimization requires iterative purification via column chromatography and recrystallization. Analytical techniques (HPLC, NMR) are critical for purity assessment .

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the 5-fluoroindole (δ 7.5–8.0 ppm for aromatic protons) and trimethoxybenzamide groups (δ 3.8–4.0 ppm for methoxy signals).
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is used to resolve crystal structures, with parameters such as space group (e.g., P-1) and cell dimensions (e.g., a = 9.3554 Å, b = 11.4450 Å) providing atomic-level validation. Crystallization in DMSO/water mixtures often yields suitable single crystals .

Q. What initial biological screening assays are recommended to evaluate its potential therapeutic effects?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination.
  • Antimicrobial Testing : Disk diffusion assays for bacterial/fungal strains (e.g., S. aureus, C. albicans).
  • Fluorescence Imaging : If the compound shares structural features with xanthene derivatives, assess its utility as a fluorescent probe in live-cell imaging .

Advanced Research Questions

Q. How does the substitution pattern (e.g., fluoro-indole, trimethoxybenzamide) influence binding affinity and selectivity toward molecular targets?

  • Methodological Answer :

  • Fluoro-Indole : Enhances lipophilicity and membrane permeability, potentially improving CNS penetration. The fluorine atom may engage in halogen bonding with target proteins (e.g., kinases).
  • Trimethoxybenzamide : The methoxy groups contribute to π-stacking interactions in enzyme active sites (e.g., topoisomerase inhibition).
    Comparative studies with non-fluorinated or methoxy-depleted analogs can isolate substituent effects. Molecular docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis assays .

Q. What strategies can resolve discrepancies in biological activity data across different experimental models?

  • Methodological Answer :

  • Model-Specific Factors : Account for variations in cell line metabolism (e.g., CYP450 expression) or membrane transporter activity.
  • Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and standardized protocols (e.g., ATP-based viability assays).
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. Contradictions in antimicrobial activity, for example, may stem from differences in bacterial strain virulence .

Q. How can in silico modeling and molecular dynamics (MD) simulations be integrated with experimental data to elucidate its mechanism of action?

  • Methodological Answer :

  • Docking Studies : Predict binding to targets like Hsp90 or CXCR6 using crystal structures (PDB IDs: 1UYL, 6LFO). Validate with SPR or ITC for binding kinetics.
  • MD Simulations : GROMACS or AMBER simulations (100 ns trajectories) assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and hydrogen bond persistence.
  • QSAR Models : Develop 2D/3D-QSAR using IC50_{50} data to optimize substituent patterns for enhanced potency .

Q. What analytical techniques are critical for monitoring reaction progress and ensuring purity?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) with gradient elution (water/acetonitrile + 0.1% TFA) to resolve intermediates.
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 443.18).
  • TLC : Silica gel plates (ethyl acetate/hexane, 1:1) with UV visualization for rapid progress checks .

Data Contradiction Analysis

  • Example : If cytotoxicity varies between 2D monolayer vs. 3D spheroid models, consider:
    • Penetration Efficiency : 3D models may limit compound diffusion, requiring nanoformulation (e.g., liposomal encapsulation).
    • Hypoxic Conditions : Spheroids mimic tumor microenvironments; assess hypoxia-inducible factor (HIF-1α) activation via Western blot .

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